3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an oxazole ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The oxazole ring is then introduced via cyclization reactions involving nitriles and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers .
Scientific Research Applications
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Chlorotoluron: A herbicide with a similar chlorinated phenyl group.
Tolfenamic Acid: A non-steroidal anti-inflammatory drug with a similar benzothiophene core.
3-chloro-4-methylphenyl isocyanate: A compound with a similar chlorinated phenyl group and isocyanate functionality .
Uniqueness
What sets 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide apart is its unique combination of structural features, including the benzothiophene core, oxazole ring, and chlorinated phenyl group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H13ClN2O2S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2S/c1-11-6-8-12(9-7-11)14-10-16(24-22-14)21-19(23)18-17(20)13-4-2-3-5-15(13)25-18/h2-10H,1H3,(H,21,23) |
InChI Key |
UMRQRPLZRFONRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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